molecular formula C9H10Br2 B1302843 1,3-Dibromo-5-isopropylbenzene CAS No. 62655-20-3

1,3-Dibromo-5-isopropylbenzene

Cat. No. B1302843
CAS RN: 62655-20-3
M. Wt: 277.98 g/mol
InChI Key: NZSDHAXDRSHURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-isopropylbenzene is a derivative of benzene where two bromine atoms are substituted at the 1 and 3 positions, and an isopropyl group is substituted at the 5 position. This compound is related to various other substituted benzene derivatives, which are often used as precursors or intermediates in the synthesis of more complex organic molecules, including polymers and polycyclic aromatic hydrocarbons (PAHs) .

Synthesis Analysis

The synthesis of substituted benzene derivatives like this compound typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For example, the synthesis of 1,3,5-trisubstituted benzene derivatives has been achieved through palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of complex polyamides has been reported using aromatic nucleophilic substitution reactions, which could be relevant to the synthesis of this compound derivatives .

Molecular Structure Analysis

The molecular structure of substituted benzenes can be significantly influenced by the substituents. For instance, the presence of isopropyl groups can lead to steric hindrance and affect the overall geometry of the molecule. In the case of 1,3,5-triisopropyl-2-nitrobenzene, the nitro group is almost perpendicular to the aromatic ring due to the bulky isopropyl groups . This could suggest that in this compound, the isopropyl group may also influence the orientation of the bromine atoms and the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives like this compound can vary based on the nature of the substituents. For example, 1,3,5-triphosphabenzenes exhibit unique reactivity patterns, including coordination and addition reactions, which differ from traditional aromatic chemistry . Although this compound is not directly discussed, it can be inferred that its reactivity would also be influenced by the presence of bromine atoms and the isopropyl group, potentially leading to interesting coordination or addition reactions.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzene isomers, such as melting points, are influenced by molecular symmetry and the ability of molecules to pack closely in the solid state. For example, 1,4-dibromobenzene has a higher melting point compared to its 1,2- and 1,3-isomers due to its higher molecular symmetry and the presence of halogen bonds . Although the physical properties of this compound are not directly reported, similar principles could be applied to predict its melting point and other physical properties. The presence of the isopropyl group could further affect these properties by altering the molecular symmetry and packing efficiency.

Scientific Research Applications

Aerobic Oxidation in Pharmaceutical Synthesis

Aerobic oxidation of related compounds like 1,3,5-triisopropylbenzene has been explored, where N-hydroxyphthalimide (NHPI) serves as a key catalyst. This process efficiently oxidizes such compounds, providing a method for preparing phenol derivatives with an isopropyl moiety. These derivatives are valuable as starting materials in pharmaceutical manufacturing (Aoki et al., 2005).

Synthesis of Hydrocarbons

The synthesis of hydrocarbons like 1 and 4, which are thought to be capable of diyl formation, uses related dibromo compounds as starting materials. This process typically involves transforming appropriate dicarboxylic esters into glycols under the influence of phenylmagnesium halide or phenyllithium (Wittig, 1980).

Separation of Aromatic Compounds

In the separation of isopropylbenzene and α-methylstyrene, nonporous adaptive crystals of various pillararenes, like perbromoethylated pillar[5]arene, exhibit selective adsorption. This demonstrates the potential for utilizing similar compounds in the selective separation of aromatic mixtures in both industrial and laboratory settings (Zhu et al., 2021).

Organic Transformations and Synthesis

1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-isopropylbenzene, are valuable precursors for various organic transformations. Their synthesis involves regioselective bromination and halogen/metal permutations, which are crucial in the production of diverse organic compounds (Diemer et al., 2011).

Biotransformation and Environmental Applications

The biotransformation of compounds like 6,6-dimethylfulvene, an analog of isopropylbenzene, by bacteria like Pseudomonas putida illustrates the potential of bacterial arene dioxygenases in organic syntheses. This process can be leveraged for environmental remediation and biotechnological applications (Eaton & Selifonov, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dibromo-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSDHAXDRSHURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375600
Record name 1,3-Dibromo-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62655-20-3
Record name 1,3-Dibromo-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-isopropylbenzene
Reactant of Route 2
1,3-Dibromo-5-isopropylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-5-isopropylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-5-isopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-5-isopropylbenzene
Reactant of Route 6
1,3-Dibromo-5-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.